molecular formula C12H14O B13041891 Cyclopropyl(2-ethylphenyl)methanone

Cyclopropyl(2-ethylphenyl)methanone

Cat. No.: B13041891
M. Wt: 174.24 g/mol
InChI Key: VTIRXONSPGSLQR-UHFFFAOYSA-N
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Description

Cyclopropyl(2-ethylphenyl)methanone is an organic compound with the molecular formula C12H14O It is a ketone featuring a cyclopropyl group attached to a 2-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl(2-ethylphenyl)methanone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with 2-ethylphenylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2-ethylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopropyl(2-ethylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropyl(2-ethylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts conformational rigidity to the molecule, enhancing its binding affinity and selectivity for these targets. This can lead to modulation of biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(2-ethylphenyl)methanone is unique due to the presence of both the cyclopropyl and 2-ethylphenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for specific applications in research and industry .

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

cyclopropyl-(2-ethylphenyl)methanone

InChI

InChI=1S/C12H14O/c1-2-9-5-3-4-6-11(9)12(13)10-7-8-10/h3-6,10H,2,7-8H2,1H3

InChI Key

VTIRXONSPGSLQR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2CC2

Origin of Product

United States

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